molecular formula C7H6ClN3 B2432650 2-Chloro-6-(methylamino)nicotinonitrile CAS No. 1845689-90-8

2-Chloro-6-(methylamino)nicotinonitrile

Cat. No. B2432650
CAS RN: 1845689-90-8
M. Wt: 167.6
InChI Key: DVXWALNXBTWSND-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylamino)nicotinonitrile, also known as CMN-1, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a nicotinic acetylcholine receptor antagonist, which means that it can block the action of acetylcholine at these receptors.

Mechanism of Action

2-Chloro-6-(methylamino)nicotinonitrile acts as a competitive antagonist at the nicotinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby blocking its action. This leads to a decrease in the activity of the receptor, which can have various physiological effects depending on the type of receptor and the tissue or organ in which it is located.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. In addition, this compound has been shown to have antimicrobial activity against various bacteria, including drug-resistant strains.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-6-(methylamino)nicotinonitrile in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-Chloro-6-(methylamino)nicotinonitrile. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Furthermore, the development of more soluble derivatives of this compound could improve its utility in various lab experiments.

Synthesis Methods

The synthesis of 2-Chloro-6-(methylamino)nicotinonitrile involves the reaction of 2-chloro-6-nitropyridine with methylamine and subsequent reduction of the resulting intermediate with lithium aluminum hydride. This method has been reported to yield this compound with a high degree of purity and in good yields.

Scientific Research Applications

2-Chloro-6-(methylamino)nicotinonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-chloro-6-(methylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-10-6-3-2-5(4-9)7(8)11-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXWALNXBTWSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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